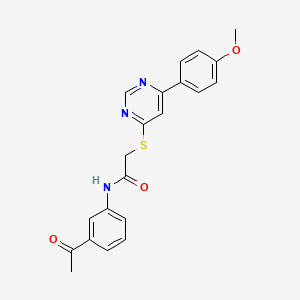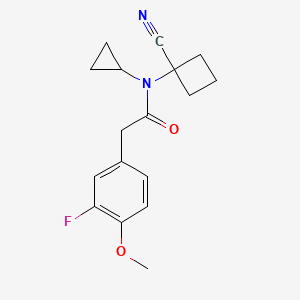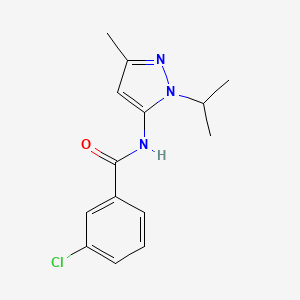
N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide often involves the use of the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold. Methoxyphenyl substitution patterns on this scaffold have been explored to modulate the adenosine receptor antagonistic profile, yielding novel ligands with excellent potency and selectivity (Yaziji et al., 2013). The synthesis approach includes key steps like acetylation, formylation, and reactions with primary or heterocyclic amines, demonstrating a versatile pathway for generating a range of structurally related compounds with desired biological properties.
Molecular Structure Analysis
The molecular structure of compounds within this class often features a folded conformation around the methylene C atom of the thioacetamide bridge. This folding leads to a specific orientation of the pyrimidine ring relative to the benzene ring, stabilized by intramolecular hydrogen bonding (Subasri et al., 2016). Such structural attributes are crucial for the compounds' interaction with biological targets and their overall stability and reactivity.
Chemical Reactions and Properties
The chemical reactivity of this class of compounds includes their potential to undergo various transformations, such as acetylation and the formation of Schiff bases, leading to a diverse array of nitrogen heterocyclic compounds (Farouk et al., 2021). These reactions enable the synthesis of pyrazoles, pyrimidines, pyridopyrimidines, and diazepines, illustrating the compound's versatility as a precursor for generating pharmacologically relevant molecules.
Physical Properties Analysis
While specific details on the physical properties of this compound are scarce, related compounds exhibit characteristics influenced by their molecular structure, such as solubility, melting points, and stability. These properties are essential for determining the compound's suitability for further development and application in various fields.
Chemical Properties Analysis
The chemical properties of these compounds, including their antioxidant activity and reactivity towards different chemical agents, are significant for their potential applications. For instance, some derivatives have been synthesized and tested for their antioxidant activity, showcasing the impact of structural modifications on their chemical behavior (Dhakhda et al., 2021).
科学的研究の応用
Synthesis and Docking Studies for Anticonvulsant Applications
A study focused on synthesizing new derivatives of thioacetamide, including those similar in structure to N-(3-acetylphenyl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide, for potential anticonvulsant applications. The research involved direct synthesis, structural establishment via spectroscopic methods, and pharmacological evaluations using molecular docking and in vivo seizure models. This work suggests that certain derivatives exhibit moderate anticonvulsant activity, highlighting the relevance of these compounds in neuroscience research and drug development (Severina et al., 2020).
Adenosine A3 Receptor Antagonism
Research explored modifications on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, investigating the effects of methoxyphenyl substitution patterns to enhance the antagonistic profile against the A3 adenosine receptor. This study provides insight into the structural requirements for high potency and selectivity in receptor antagonism, which is crucial for the development of novel therapeutic agents targeting the adenosine receptor pathway (Yaziji et al., 2013).
Radioligand Development for PET Imaging
A compound structurally related to this compound, DPA-714, was synthesized and labeled with fluorine-18 for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This research underscores the utility of such compounds in the development of diagnostic tools for neurological diseases, showcasing their potential beyond therapeutic applications (Dollé et al., 2008).
Analgesic Properties of Capsaicinoids
A study on the crystal structure and properties of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid with potent analgesic effects, contributes to understanding the molecular basis of pain modulation and the development of novel analgesics. This research demonstrates the relevance of structural analysis in identifying mechanisms of action and potential therapeutic applications (Park et al., 1995).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14(25)16-4-3-5-17(10-16)24-20(26)12-28-21-11-19(22-13-23-21)15-6-8-18(27-2)9-7-15/h3-11,13H,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYXCAJGHXUGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)
![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)
![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)


![9-cyclopropyl-3-(2,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2487449.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)
